

Deep Anterior Lamellar Keratoplasty (DALK) and Endothelial Cell Preservation: A Technical Guide

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I. Introduction

Deep Anterior Lamellar Keratoplasty (DALK) has emerged as a preferred surgical alternative to Penetrating Keratoplasty (PK) for corneal diseases affecting the stroma but sparing the endothelium. By preserving the host's own endothelial cell layer and Descemet's membrane, DALK theoretically eliminates the risk of endothelial graft rejection and is expected to offer superior long-term endothelial cell survival. This technical guide provides an in-depth analysis of the factors influencing endothelial cell preservation during and after DALK, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical signaling pathways involved in endothelial cell health and survival.

II. Quantitative Analysis of Endothelial Cell Loss

A significant advantage of DALK over PK is the reduced rate of endothelial cell loss (ECL) postoperatively. The following tables summarize quantitative data from various studies comparing ECL between different surgical techniques and interventions.

Table 1: Endothelial Cell Loss (%) in DALK vs. Penetrating Keratoplasty (PK)

Time Post-Surgery	DALK	PK	Reference
6 Months	6.7%	15.2%	[1](2)
12 Months	7.2%	23.5%	[1](2)
12 Months	12.9% (without perforation)	27.7%	3
18 Months	7.7%	28.9%	[1](2)
24 Months	18.12%	36.24%	4
48 Months	21.62%	47.82%	4

Table 2: Endothelial Cell Loss (%) in Big-Bubble DALK vs. Manual Dissection DALK

Time Post-Surgery	Big-Bubble DALK	Manual Dissection DALK	Reference
1 to 6 Months (significant loss interval)	Significant	Significant	5
Final (after suture removal)	Not significantly different	Not significantly different	5

Table 3: Impact of Intraoperative Tamponade on Endothelial Cell Loss in Endothelial Keratoplasty (as a proxy for DALK)

Tamponade Agent	Mean Endothelial Cell Loss (%)	Time Post-Surgery	Reference
20% SF6	30%	36 Months	6
100% Air	32%	36 Months	6
5% SF6	33%	12 Months	7
100% Air	44%	12 Months	7

III. Experimental Protocols

A. Big-Bubble DALK Technique (Anwar's Method)

This technique is widely used to achieve a deep stromal dissection down to Descemet's membrane.

- **Trephination:** A partial-thickness trephination of the recipient cornea is performed to approximately 70-80% of the stromal depth.
- **Cannula Insertion:** A 30-gauge bent needle is inserted into the deep stroma at the base of the trephination groove and advanced towards the corneal center.
- **Air Injection:** Air is slowly and steadily injected to create a large bubble between the deep stroma and Descemet's membrane, achieving a "big bubble."
- **Stromal Removal:** A superficial keratectomy is performed, followed by the removal of the remaining stromal tissue with blunt scissors, exposing the bare Descemet's membrane.^[4]

B. In-Vitro Model for Simulating Endothelial Keratoplasty Surgery

This protocol can be adapted to model aspects of DALK-related endothelial stress.

- **Corneal Preparation:** A human donor cornea with the endothelium and Descemet's membrane removed is mounted on an artificial anterior chamber.
- **Surgical Simulation:** Standard surgical steps, including side-port incisions, filling the anterior chamber with a balanced salt solution, and a main incision, are performed.
- **Graft/Cell Introduction:** A tissue-engineered endothelial graft or a suspension of cultured corneal endothelial cells is implanted into the artificial anterior chamber.
- **Evaluation:** Post-simulation, the viability and morphology of the endothelial cells are assessed using methods like Calcein-AM staining.^[8]

C. Assessment of Endothelial Cell Viability using Vital Dyes

- **Dye Application:** The corneal endothelial surface is exposed to a solution of Trypan Blue and/or Alizarin Red S.
- **Incubation:** The tissue is incubated for a specified period (e.g., 90 seconds for Alizarin Red S and 60 seconds for Trypan Blue).
- **Rinsing:** The dye is gently rinsed off with a balanced salt solution.
- **Microscopy:** The stained tissue is examined under a light microscope. Damaged or dead cells will take up the Trypan Blue and stain blue, while intact cell borders are delineated by Alizarin Red S.

D. Protocol for Evaluating Oxidative Stress Markers in Aqueous Humor

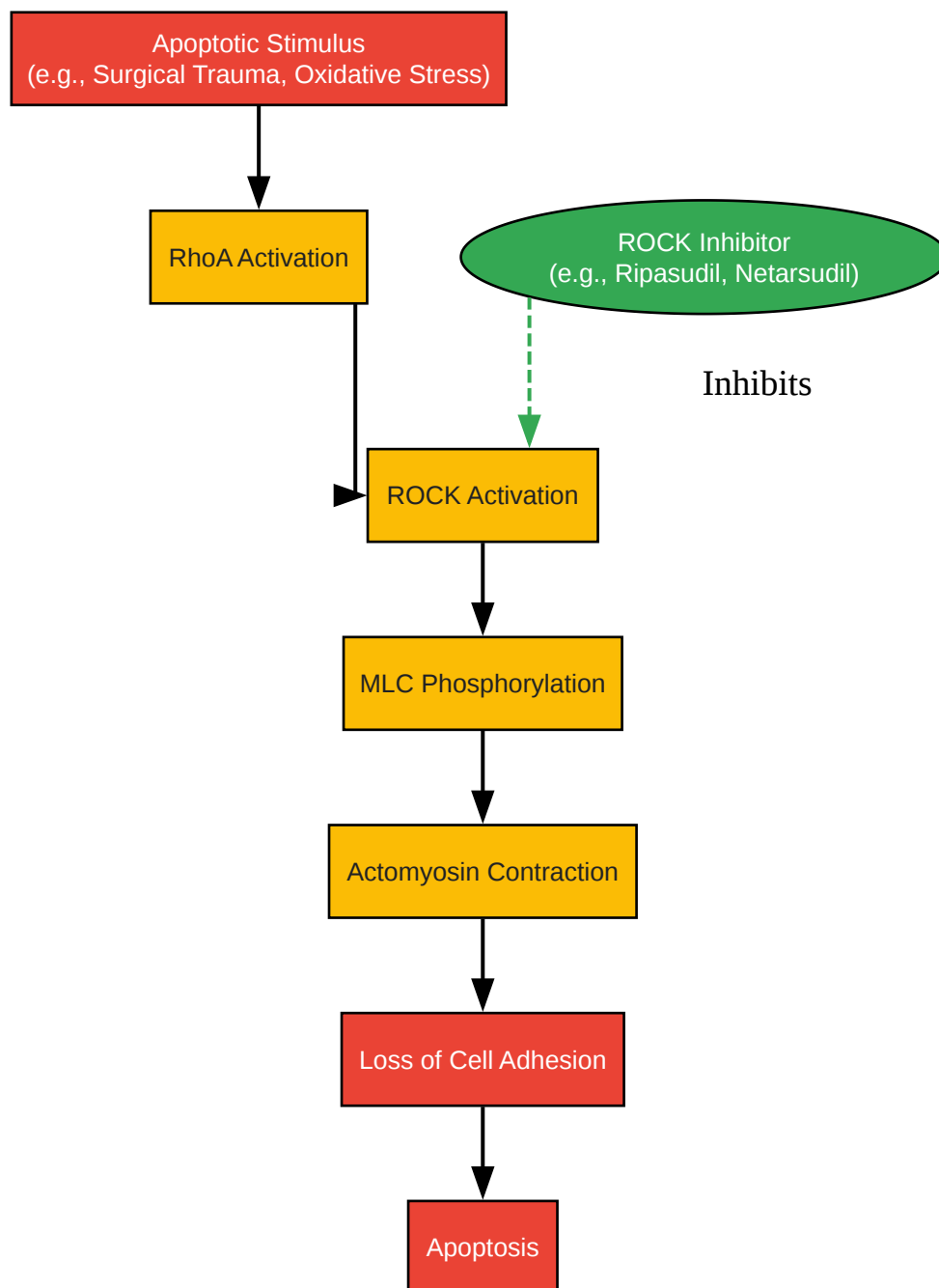
- **Sample Collection:** Aqueous humor is collected from patients at the time of surgery.
- **Biochemical Assays:**
 - **Total Reactive Antioxidant Potential (TRAP):** Measured by chemiluminescence.
 - **Superoxide Dismutase (SOD) Activity:** Determined by the inhibition of the rate of adrenochrome formation, measured spectrophotometrically at 480 nm.
 - **Catalase Activity:** Evaluated by the decrease in H₂O₂ absorbance at 240 nm.
 - **Glutathione Peroxidase (GPx) Activity:** Determined by following nicotinamide adenine dinucleotide phosphate oxidation at 340 nm.^{[9][10]}

IV. Signaling Pathways in Endothelial Cell Preservation

Understanding the molecular pathways governing corneal endothelial cell survival and death is crucial for developing targeted therapeutic strategies.

A. Rho/ROCK Signaling Pathway in Endothelial Cell Apoptosis

Apoptotic stimuli can activate the RhoA/ROCK signaling pathway in corneal endothelial cells. This leads to the phosphorylation of myosin light chain (MLC), resulting in actomyosin contraction, loss of cell adhesion, and subsequent apoptosis.[\[11\]](#)

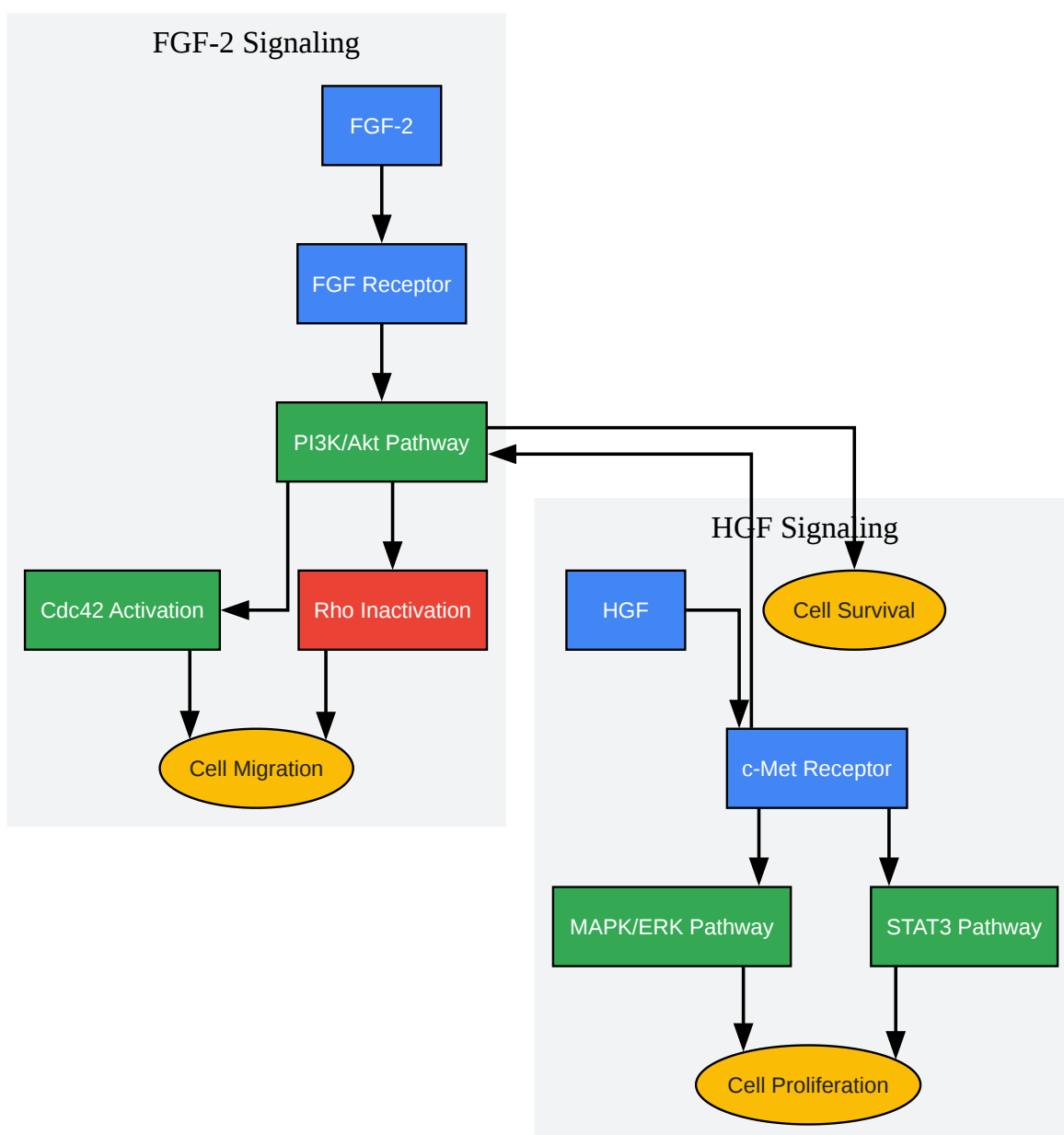


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Caption: Rho/ROCK signaling pathway leading to endothelial cell apoptosis.

B. Pro-Survival and Proliferative Signaling Pathways

Growth factors such as Fibroblast Growth Factor-2 (FGF-2) and Hepatocyte Growth Factor (HGF) can promote corneal endothelial cell survival, migration, and proliferation through various signaling cascades.

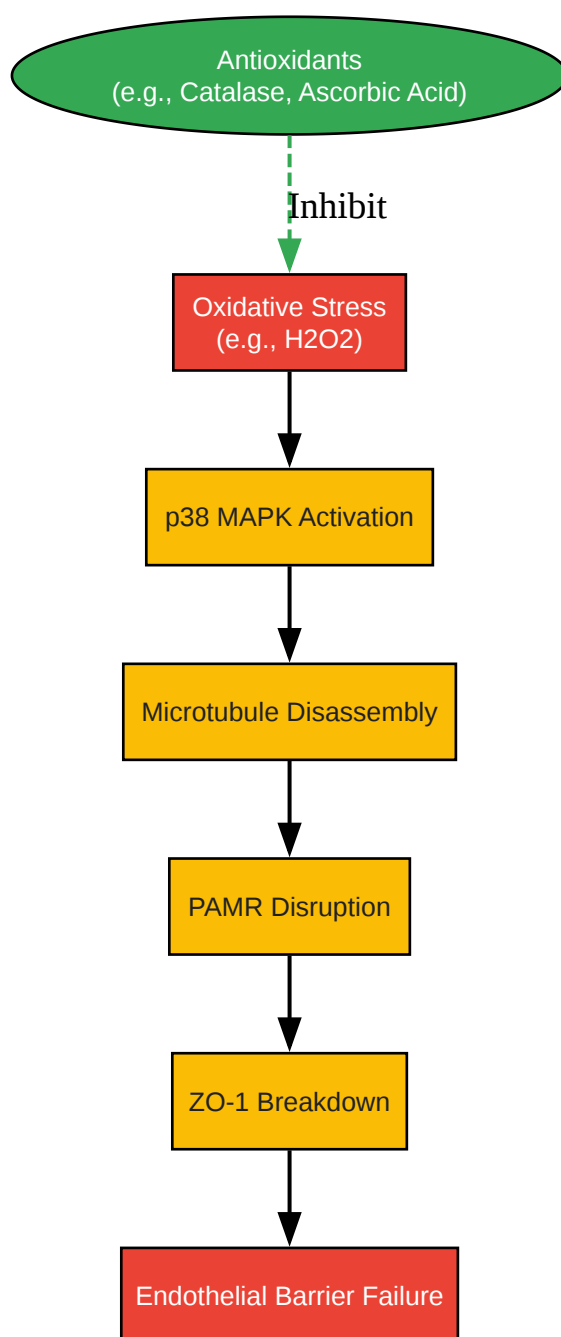


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Caption: Pro-survival and proliferative signaling pathways in corneal endothelial cells.

C. Oxidative Stress-Induced Endothelial Damage

Oxidative stress, a key factor in endothelial cell damage, can be induced by surgical trauma. This leads to a cascade of events culminating in the breakdown of the endothelial barrier function.



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Caption: Oxidative stress-induced endothelial barrier dysfunction pathway.

V. Future Directions and Therapeutic Opportunities

The preservation of endothelial cells in DALK is a multifactorial challenge that presents numerous opportunities for therapeutic intervention.

- **Pharmacological Agents:** Rho-kinase (ROCK) inhibitors have shown significant promise in promoting endothelial cell survival and regeneration.[11][12][13] Further research into the optimal timing, dosage, and delivery method of ROCK inhibitors specifically for DALK is warranted. Other potential protective agents that mitigate oxidative stress and apoptosis also deserve investigation.
- **Surgical Modifications:** The continued refinement of surgical techniques, such as the use of cohesive viscoelastic devices to gently detach Descemet's membrane, may further reduce iatrogenic endothelial cell damage.[7] The choice between air and longer-acting tamponades like SF6 requires further investigation to balance the benefits of graft apposition with potential endothelial toxicity.
- **Tissue Engineering and Cell-Based Therapies:** The use of cultured corneal endothelial cells, either on a carrier or as a cell suspension, in conjunction with DALK could revolutionize the treatment of corneal endothelial dysfunction.[8] The addition of ROCK inhibitors to the cell suspension has been shown to enhance engraftment.[14][15]

VI. Conclusion

DALK offers significant advantages over PK in terms of endothelial cell preservation. A thorough understanding of the surgical nuances, the underlying cellular and molecular mechanisms of endothelial cell injury and repair, and the potential for pharmacological intervention is essential for optimizing clinical outcomes. This guide provides a foundational framework for researchers, scientists, and drug development professionals to advance the field of corneal surgery and develop novel strategies to protect and regenerate the vital corneal endothelium.

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